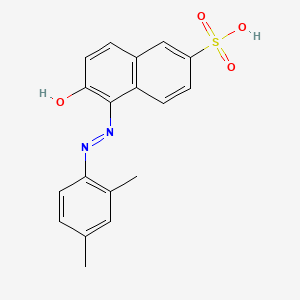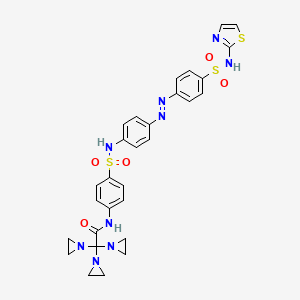
2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide is a complex organic compound that features multiple functional groups, including aziridine rings, thiazole, sulfonamide, and azo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as aziridine derivatives, thiazole derivatives, and azo compounds. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include aziridine, thiazole, sulfonamide, and azo coupling agents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the azo groups or other reducible functionalities.
Substitution: The aziridine rings and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: It may have potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may find applications in the development of new materials, dyes, or catalysts.
Mecanismo De Acción
The mechanism of action of 2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide depends on its specific application. For example, if used as an anticancer agent, it may interact with cellular targets such as DNA or proteins, leading to cell death. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide include other aziridine-containing compounds, thiazole derivatives, and azo compounds.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. Compared to other similar compounds, it may exhibit distinct reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Propiedades
Número CAS |
30311-49-0 |
|---|---|
Fórmula molecular |
C29H29N9O5S3 |
Peso molecular |
679.8 g/mol |
Nombre IUPAC |
2,2,2-tris(aziridin-1-yl)-N-[4-[[4-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]diazenyl]phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C29H29N9O5S3/c39-27(29(36-14-15-36,37-16-17-37)38-18-19-38)31-21-5-9-25(10-6-21)45(40,41)34-24-3-1-22(2-4-24)32-33-23-7-11-26(12-8-23)46(42,43)35-28-30-13-20-44-28/h1-13,20,34H,14-19H2,(H,30,35)(H,31,39) |
Clave InChI |
HGDCEIFGXOXKLX-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)(N6CC6)N7CC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


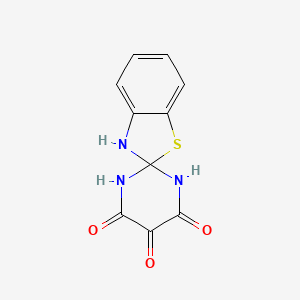
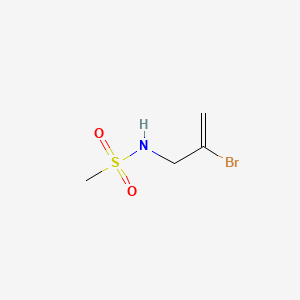

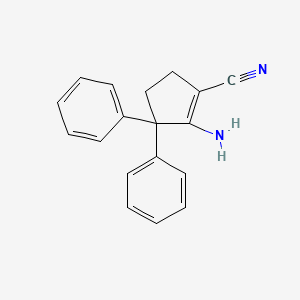
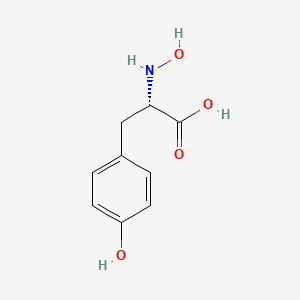

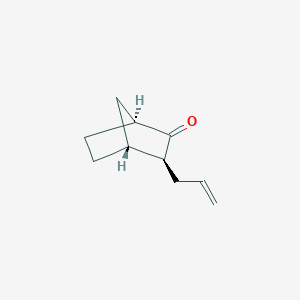
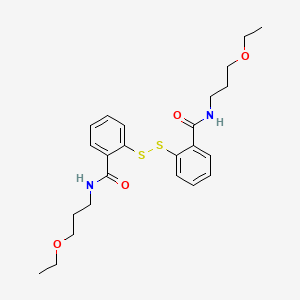

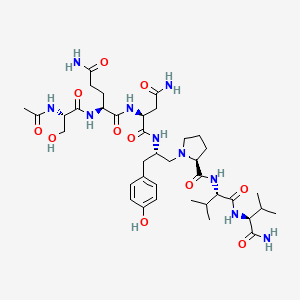
![Bis(1-adamantyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15196263.png)

